5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol
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Description
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol (TBPO) is an organic compound that has been studied for its potential applications in various fields of scientific research. TBPO is a thiol derivative of the oxadiazole ring system, and is commonly used as a model compound to study the properties of thiols and their derivatives. TBPO has been studied for its potential applications in biochemistry, physiology, and drug delivery.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
1,3,4-Oxadiazoles, including compounds like 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol, are synthesized through various methods, contributing to the field of heterocyclic chemistry by offering pathways to new medicinal species for treating numerous diseases. Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their applications in medicine are continually being developed, underscoring the importance of these compounds in drug discovery (Nayak & Poojary, 2019).
Pharmacological Applications
The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting a broad range of bioactivities. This makes 1,3,4-oxadiazole derivatives a focus of research for developing therapeutic agents across a wide spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, and antiviral agents, among others. Their therapeutic potential is significant, with ongoing studies aimed at discovering more active and less toxic medicinal agents (Verma et al., 2019).
Applications in Material Science and Organic Electronics
Beyond pharmacological applications, 1,3,4-oxadiazoles, by virtue of their photoluminescent properties and chemical stability, find applications in material science and organic electronics, particularly as components in chemosensors and scintillators. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for developing fluorescent frameworks and metal-ion sensors, demonstrating the versatility of 1,3,4-oxadiazoles beyond medicinal chemistry (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)9-4-6-10(7-5-9)16-8-11-14-15-12(18)17-11/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKBGWQQVYQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol |
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